2-(2-Amino-5-fluorophenoxy)acetonitrile
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Overview
Description
2-(2-Amino-5-fluorophenoxy)acetonitrile: is an organic compound with the molecular formula C8H7FN2O It is characterized by the presence of an amino group, a fluorine atom, and a nitrile group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-fluorophenoxy)acetonitrile typically involves the following steps:
Nitrile Formation: The starting material, 2-(2-Amino-5-fluorophenoxy)acetic acid, is converted to its corresponding nitrile using a dehydration agent such as thionyl chloride or phosphorus pentachloride.
Amination: The nitrile intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-fluorophenoxy)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-(2-Amino-5-fluorophenoxy)ethylamine.
Oxidation: 2-(2-Amino-5-fluorophenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-5-fluorophenoxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-fluorophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The nitrile group can also participate in covalent bonding with active site residues, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-chlorophenoxy)acetonitrile
- 2-(2-Amino-5-bromophenoxy)acetonitrile
- 2-(2-Amino-5-methylphenoxy)acetonitrile
Uniqueness
2-(2-Amino-5-fluorophenoxy)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability and bioactivity, making it a valuable candidate in drug development and materials science.
Properties
IUPAC Name |
2-(2-amino-5-fluorophenoxy)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFRWBLIAIXVOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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